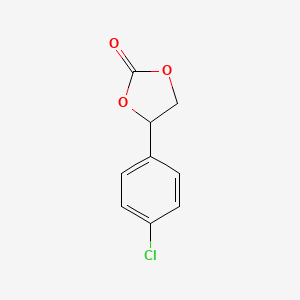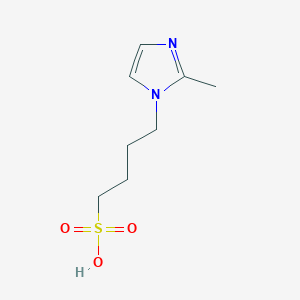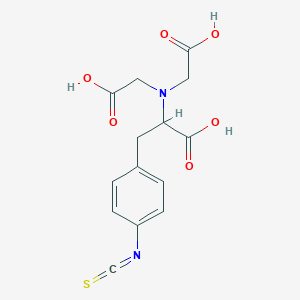![molecular formula C14H21N5O4 B14280476 (2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14280476.png)
(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a nucleoside analog, specifically a purine nucleoside. Its systematic name is (2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol . Let’s break down its structure:
- The purine base consists of a fused pyrimidine and imidazole ring system.
- The sugar moiety is a ribose sugar (hence the term “nucleoside”).
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with the protection of the ribose hydroxyl groups, followed by glycosylation with the appropriate purine base. Deprotection and further modifications yield the final compound.
Análisis De Reacciones Químicas
Reactions:
Glycosylation: The key step involves attaching the purine base to the ribose sugar via a glycosidic bond.
Hydrolysis: Removal of protecting groups.
Phosphorylation: Addition of phosphate groups to the purine base.
Protecting Groups: Commonly used protecting groups include TBDMS (tert-butyldimethylsilyl) and benzoyl groups.
Deprotection: Acidic conditions (e.g., TFA, HCl) remove protecting groups.
Phosphorylation: Phosphoramidite chemistry using phosphoramidite reagents.
Major Products: The major product is the desired nucleoside analog itself.
Aplicaciones Científicas De Investigación
Chemistry:
Drug Development: Nucleoside analogs serve as antiviral and anticancer agents.
Enzyme Inhibition Studies: Researchers use them to study enzyme mechanisms.
Nucleic Acid Research: They help elucidate RNA and DNA functions.
Antiviral Agents: Some nucleoside analogs inhibit viral replication (e.g., AZT for HIV).
Anticancer Drugs: They interfere with cancer cell proliferation.
Diagnostic Tools: Radioactively labeled nucleosides aid in imaging studies.
Pharmaceuticals: Nucleoside analogs are essential components of many drugs.
Biotechnology: Used in gene synthesis and modification.
Mecanismo De Acción
The compound likely exerts its effects by:
Incorporation into Nucleic Acids: It can be incorporated into viral or cancer cell DNA/RNA during replication, leading to chain termination.
Disruption of Base Pairing: Incorrect base pairing due to the analog’s altered structure interferes with normal nucleic acid function.
Propiedades
Fórmula molecular |
C14H21N5O4 |
|---|---|
Peso molecular |
323.35 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H21N5O4/c1-6(2)3-8-17-12(15)9-13(18-8)19(5-16-9)14-11(22)10(21)7(4-20)23-14/h5-7,10-11,14,20-22H,3-4H2,1-2H3,(H2,15,17,18)/t7-,10-,11-,14-/m1/s1 |
Clave InChI |
JHOZQWHQEVTLAV-FRJWGUMJSA-N |
SMILES isomérico |
CC(C)CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES canónico |
CC(C)CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)

![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)

![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)

![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)





![3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14280457.png)
![Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl](/img/structure/B14280460.png)
